molecular formula C12H18N2O3S2 B2545803 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1234982-29-6

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2545803
CAS No.: 1234982-29-6
M. Wt: 302.41
InChI Key: MFUFLIOKKXLNSB-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is functionalized with a methylsulfonyl group. This intermediate is then reacted with a thiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and high-throughput screening might be employed to streamline the synthesis and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound might be used in the production of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
  • N-((1-(methylsulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide

Uniqueness

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds with different ring systems.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-19(16,17)14-5-2-10(3-6-14)8-13-12(15)11-4-7-18-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFLIOKKXLNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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